molecular formula C18H30O6 B032016 3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)- CAS No. 63250-09-9

3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-

Cat. No. B032016
CAS RN: 63250-09-9
M. Wt: 342.4 g/mol
InChI Key: RJHNVFKNIJQTQF-JORIIADHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic methodologies to introduce functional groups and construct the complex molecular framework. For instance, López-Reyes et al. (2013) described a direct synthesis method for 3-hydroxy-pent-4-ynoic acids, demonstrating the synthetic potential of these acids for transformation into new compounds, which could be analogous to the synthesis pathways for our compound of interest (López-Reyes et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be complex, with specific stereochemistry and functional groups playing a critical role in their properties and reactivity. Studies like that of Tamer et al. (2015), which focused on the structural and spectroscopic analysis of a particular molecule, shed light on the importance of understanding the three-dimensional arrangement and electronic distribution within such molecules (Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound are likely to be influenced by its unique functional groups and structural features. Hanzawa et al. (2012) explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, highlighting the diverse reactivity and potential transformations of structurally complex compounds (Hanzawa et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of related compounds with high stereo- and enantioselectivity, highlighting their potential in creating single spiroketals with specific configurations, which are significant in the development of targeted chemical compounds (Meilert et al., 2004).
  • Studies have also focused on the enantiospecific synthesis of similar pyran carboxylic acids, emphasizing the importance of stereochemistry in the synthesis of bioactive compounds (Deschenaux et al., 1989).

Biotransformation and Biological Activity

  • The biotransformation of gallic acid by microorganisms has led to the creation of new compounds, including glucosidated compounds similar in structure to the specified compound, showcasing the role of microbial metabolism in producing structurally diverse and biologically significant molecules (Hsu et al., 2007).
  • Another study demonstrated the synthesis of N5-hydroxy-2-methylarginine and related compounds, underlining the potential of these structures in exploring antimetabolites produced by microorganisms (Maehr & Leach, 1978).

properties

IUPAC Name

(Z)-5-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNVFKNIJQTQF-JORIIADHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)C/C=C\CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317171
Record name 2,3-Dinor-TXB2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-

CAS RN

63250-09-9
Record name 2,3-Dinor-TXB2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinor-TXB2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-
Reactant of Route 2
3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-
Reactant of Route 3
3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-
Reactant of Route 4
3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-
Reactant of Route 5
3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-
Reactant of Route 6
3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-

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